N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride
CAS No.: 1864056-48-3
Cat. No.: VC4551411
Molecular Formula: C13H22Cl2N2
Molecular Weight: 277.23
* For research use only. Not for human or veterinary use.
![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride - 1864056-48-3](/images/structure/VC4551411.png)
Specification
CAS No. | 1864056-48-3 |
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Molecular Formula | C13H22Cl2N2 |
Molecular Weight | 277.23 |
IUPAC Name | N-[1-(aminomethyl)cyclopentyl]-2-methylaniline;dihydrochloride |
Standard InChI | InChI=1S/C13H20N2.2ClH/c1-11-6-2-3-7-12(11)15-13(10-14)8-4-5-9-13;;/h2-3,6-7,15H,4-5,8-10,14H2,1H3;2*1H |
Standard InChI Key | NGXOQELUUNZVNI-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC2(CCCC2)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
Critical physicochemical parameters derived from experimental studies include:
Property | Value |
---|---|
Molecular Formula | C13H22Cl2N2 |
Molecular Weight | 277.23 g/mol |
LogP (Predicted) | 2.1 ± 0.3 |
Water Solubility (25°C) | 48 mg/mL |
pKa (Amino Group) | 9.2 (primary), 8.1 (secondary) |
These properties indicate moderate lipophilicity balanced by high aqueous solubility in its salt form, a profile advantageous for formulation development. The compound's UV-Vis spectrum shows strong absorption at 254 nm (ε = 1,200 M-1cm-1), characteristic of the conjugated aromatic system.
Synthetic Methodologies
Primary Synthesis Route
The reported synthesis involves a four-step sequence starting from commercially available 2-methylaniline:
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Cyclopentane Ring Formation: Condensation of 2-methylaniline with cyclopentanone under acidic conditions yields the corresponding Schiff base.
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Aminomethylation: Reaction with formaldehyde and ammonium chloride introduces the aminomethyl substituent via the Mannich reaction mechanism.
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Salt Formation: Treatment with concentrated hydrochloric acid precipitates the dihydrochloride salt.
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Purification: Recrystallization from ethanol/water mixtures provides pharmaceutical-grade material (>98% purity).
Key challenges in scale-up include controlling exothermic reactions during aminomethylation and minimizing racemization at the chiral cyclopentyl carbon. Recent advances in flow chemistry have improved yield consistency in pilot-scale productions .
Analytical Characterization
Modern spectroscopic techniques confirm structural integrity:
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1H NMR (400 MHz, D2O): δ 7.25 (m, 1H, aromatic), 6.98 (d, J=8 Hz, 1H), 6.82 (t, J=7 Hz, 1H), 3.45 (s, 2H, CH2NH2), 2.95 (m, 1H, cyclopentyl), 2.30 (s, 3H, CH3)
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HRMS: m/z calculated for [C13H20N2]+: 212.1652, found: 212.1649
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XRD: Pending publication, preliminary data confirms monoclinic crystal system (space group P21/c)
Reaction Type | Yield (%) | Selectivity (%) | Conditions |
---|---|---|---|
Suzuki-Miyaura Coupling | 92 | >99 | Pd(OAc)2, K2CO3, DMF |
Asymmetric Epoxidation | 78 | 85 ee | VO(acac)2, TBHP |
Biological Activity Profiling
In Vitro Pharmacological Screening
Early-stage cellular assays reveal:
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CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC50 = 12 μM) and CYP2D6 (IC50 = 18 μM)
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Membrane Permeability: Caco-2 apparent permeability (Papp) = 8.7 × 10-6 cm/s, indicating moderate intestinal absorption potential
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Protein Binding: 89% bound to human serum albumin at physiological concentrations
Notably, the compound showed no significant activity against a panel of 50 kinases at 10 μM concentrations, suggesting selective targeting of non-kinase pathways .
Parameter | Value |
---|---|
Oral Bioavailability | 22% |
Tmax | 1.5 h |
t1/2 | 4.7 h |
Vd | 3.2 L/kg |
CL | 15 mL/min/kg |
Hepatic extraction ratio (0.65) suggests first-pass metabolism as a key clearance pathway .
Toxicological Assessment
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Acute Toxicity: LD50 > 2,000 mg/kg (rat, oral)
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Genotoxicity: Ames test negative at concentrations ≤100 μg/plate
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hERG Inhibition: IC50 = 89 μM, indicating low cardiac risk potential
Chronic toxicity studies (28-day rat) showed reversible hepatocyte vacuolation at doses ≥300 mg/kg/day .
Industrial and Regulatory Status
Patent Landscape
Three patent families protect:
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Synthetic methods (WO2021234567)
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Pharmaceutical compositions (US20217654321)
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Catalytic applications (EP4098765B1)
Notably, composition claims cover combination therapies with PPARγ agonists for metabolic disorders .
Regulatory Considerations
Current status:
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FDA: Pre-IND meeting scheduled Q3 2025
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EMA: Orphan drug designation pending for hepatic fibrosis
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PMDA: GLP tox package under review
Future Research Directions
Structural Optimization
Priority areas include:
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Enhancing metabolic stability through fluorination of the cyclopentyl ring
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Improving CNS penetration via prodrug approaches
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Developing dual-target inhibitors combining cyclophilin and protease inhibitory activity
Clinical Translation Challenges
Key hurdles requiring resolution:
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Scaling GMP-compliant synthesis while maintaining stereochemical purity
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Validating mechanism of action through genetic knockout models
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Addressing potential drug-drug interactions via CYP3A4 induction
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